![molecular formula C13H8F6N2 B2658224 N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine CAS No. 338401-83-5](/img/structure/B2658224.png)
N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate trifluoromethylphenyl and trifluoromethylpyridinyl precursors, possibly through a nucleophilic substitution or coupling reaction .Molecular Structure Analysis
The molecule’s structure is characterized by the presence of two aromatic rings, which are likely to contribute to its stability and possibly to its reactivity. The trifluoromethyl groups are electron-withdrawing, which could affect the electron distribution in the aromatic rings .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the trifluoromethyl groups and the amine linker. The trifluoromethyl groups are quite inert, but the amine group could potentially participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. The presence of the trifluoromethyl groups could increase its lipophilicity, which might affect its solubility and permeability .Aplicaciones Científicas De Investigación
Efficient PFAS Removal by Amine-Functionalized Sorbents
A critical review highlights the potential of amine-containing sorbents, including those with functional groups similar to N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine, for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. These sorbents offer alternative solutions for PFAS control, relying on electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective PFAS removal (Ateia et al., 2019).
Advanced Oxidation Processes for Nitrogen-containing Compounds
A review on the degradation of nitrogen-containing hazardous compounds, including amines and azo compounds, through advanced oxidation processes (AOPs) discusses the effectiveness of these methods in mineralizing resistant compounds. This work underscores the importance of developing technologies to degrade toxic nitrogen-containing compounds, which could include derivatives like this compound (Bhat & Gogate, 2021).
Analytical Techniques for Heterocyclic Amines
The analysis of heterocyclic aromatic amines (HAAs) in biological matrices, foodstuffs, and beverages, such as the carcinogenic 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has been extensively reviewed. This includes an overview of analytical techniques that could potentially be applied to compounds like this compound for their identification and quantification in various matrices (Teunissen et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2/c14-12(15,16)8-1-3-9(4-2-8)21-10-5-6-20-11(7-10)13(17,18)19/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNAUTORQWOCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=CC(=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
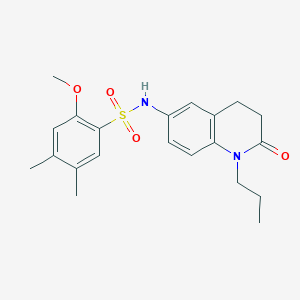
![3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2658143.png)

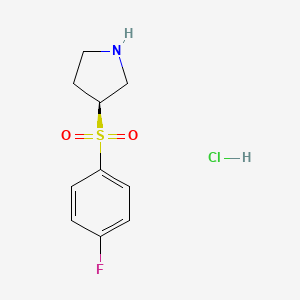

![N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2658152.png)
![1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2658153.png)

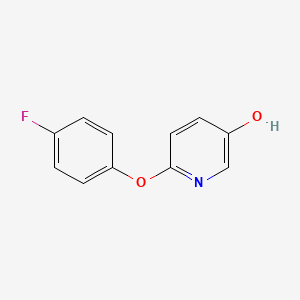
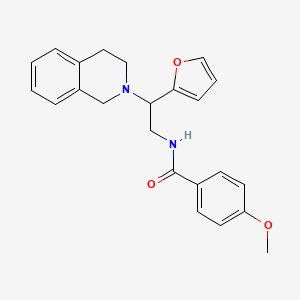

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2658160.png)
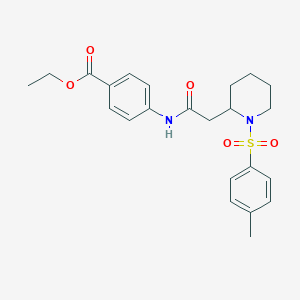
![N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide](/img/structure/B2658164.png)
